Haematoxylin pentaacetate
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Overview
Description
Haematoxylin pentaacetate: is a derivative of haematoxylin, a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). Haematoxylin is widely used in histology and cytology for staining purposes, particularly in the haematoxylin and eosin (H&E) staining technique . This compound is formed by acetylating haematoxylin, resulting in a compound with five acetate groups attached to the haematoxylin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of haematoxylin pentaacetate involves the acetylation of haematoxylin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the haematoxylin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of haematoxylin from logwood, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Haematoxylin pentaacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert haematein back to haematoxylin under specific conditions.
Substitution: The acetate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, potassium permanganate, and sodium iodate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce haematein to haematoxylin.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Haematoxylin pentaacetate has several scientific research applications, including:
Histology and Cytology: It is used as a staining agent in the H&E staining technique to differentiate cellular components in tissue sections.
Biological Research: Haematoxylin and its derivatives are used to study cellular structures and functions.
Medical Diagnostics: The H&E staining technique is widely used in pathology to diagnose various diseases, including cancer.
Industrial Applications: this compound is used in the textile and leather industries as a dye.
Mechanism of Action
The mechanism of action of haematoxylin pentaacetate involves its interaction with cellular components. In histological staining, haematoxylin binds to nucleic acids in the cell nucleus, forming a complex that imparts a blue-purple color. This staining is enhanced by the presence of metal ions such as aluminum, which form stable complexes with haematoxylin . The acetate groups in this compound may influence its binding affinity and staining properties .
Comparison with Similar Compounds
Haematoxylin: The parent compound of haematoxylin pentaacetate, used widely in histology.
Haematein: The oxidized form of haematoxylin, also used in staining applications.
Brazilin: A structurally similar compound derived from the Brazilwood tree, used as a dye.
Uniqueness: Haematoxylin pentaacetate is unique due to the presence of five acetate groups, which can alter its chemical properties and staining behavior compared to haematoxylin and haematein. This modification can enhance its solubility and reactivity in certain applications .
Properties
Molecular Formula |
C26H24O12 |
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Molecular Weight |
528.5 g/mol |
IUPAC Name |
(4,8,9,10-tetraacetyloxy-6a-hydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate |
InChI |
InChI=1S/C26H24O12/c1-11(27)34-19-7-6-16-21-17-8-20(35-12(2)28)25(38-15(5)31)23(36-13(3)29)18(17)9-26(21,32)10-33-22(16)24(19)37-14(4)30/h6-8,21,32H,9-10H2,1-5H3 |
InChI Key |
JXUGSXOSZMZDGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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